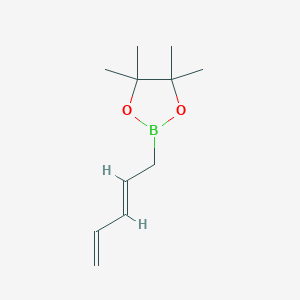
(E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom coordinated to two oxygen atoms and a penta-2,4-dien-1-yl group. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a penta-2,4-dien-1-yl precursor. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated penta-2,4-dien-1-yl compound in the presence of a palladium catalyst and a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for various applications.
化学反应分析
Types of Reactions
(E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Substitution: The penta-2,4-dien-1-yl group can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
科学研究应用
(E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
作用机制
The mechanism by which (E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boron-oxygen or boron-nitrogen bonds. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, thereby influencing biological processes.
相似化合物的比较
Similar Compounds
4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane: A similar compound without the (E)-configuration.
4,4,5,5-tetramethyl-2-(but-2-en-1-yl)-1,3,2-dioxaborolane: A related compound with a but-2-en-1-yl group instead of a penta-2,4-dien-1-yl group.
4,4,5,5-tetramethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborolane: Another similar compound with a prop-2-en-1-yl group.
Uniqueness
(E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane is unique due to its specific (E)-configuration and the presence of the penta-2,4-dien-1-yl group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
102787-31-5 |
|---|---|
分子式 |
C11H19BO2 |
分子量 |
194.08 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[(2E)-penta-2,4-dienyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6-8H,1,9H2,2-5H3/b8-7+ |
InChI 键 |
STZAADOLJDRMBP-BQYQJAHWSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C/C=C/C=C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


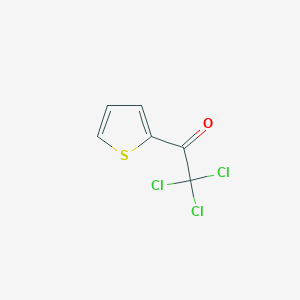
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)

![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
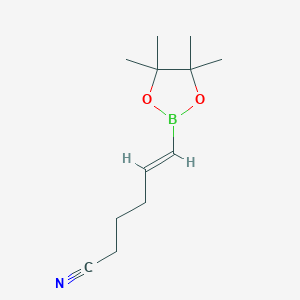
![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)
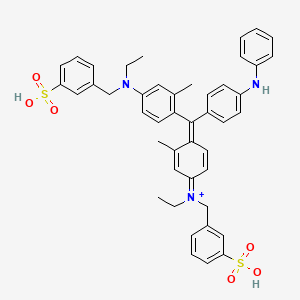
![1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-](/img/structure/B14150810.png)
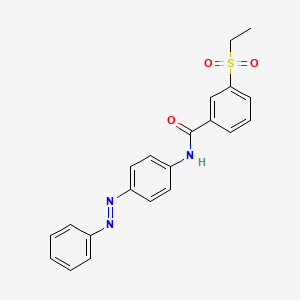

![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
